molecular formula C23H28N2O3 B5795718 4-benzyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine

4-benzyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine

Cat. No. B5795718
M. Wt: 380.5 g/mol
InChI Key: UPUCBQPOAOOCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperidine derivative and has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of 4-benzyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D2 receptor. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, leading to its antidepressant effects.
Biochemical and Physiological Effects
4-benzyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to its antidepressant effects. Additionally, it has been shown to have analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-benzyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine is its potential use as a radioligand for imaging studies. It has also been shown to have potent antitumor and antidepressant effects. However, its use in lab experiments is limited by its high cost and limited availability.

Future Directions

There are several future directions for research on 4-benzyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine. One potential area of research is its potential use as a therapeutic agent for cancer and depression. Another area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, 4-benzyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been shown to have antitumor, antidepressant, and analgesic effects. Its potential use as a radioligand for imaging studies is also an area of interest. However, its use in lab experiments is limited by its high cost and limited availability. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 4-benzyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine has been reported using different methods. One of the most common methods involves the reaction of 4-piperidone hydrochloride with 2-furoyl chloride in the presence of triethylamine. The resulting product is then reacted with benzylamine to obtain the final compound.

Scientific Research Applications

4-benzyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine has been extensively studied for its potential applications in various fields. It has been shown to have antitumor, antidepressant, and analgesic effects. It has also been studied for its potential use as a radioligand for imaging studies.

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(furan-2-carbonyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c26-22(20-10-14-25(15-11-20)23(27)21-7-4-16-28-21)24-12-8-19(9-13-24)17-18-5-2-1-3-6-18/h1-7,16,19-20H,8-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUCBQPOAOOCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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